2-[(4-fluorophenyl)methoxy]propanoic acid
Overview
Description
2-[(4-fluorophenyl)methoxy]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a propanoic acid backbone with a 4-fluorophenyl group attached via a methoxy linkage
Mechanism of Action
Target of Action
2-[(4-fluorophenyl)methoxy]propanoic acid is a potent and selective agonist for the long chain free fatty acid (LCFA) receptor 4 (FFA4; previously G protein-coupled receptor 120, or GPR120) . The FFA4 receptor is a primary target of this compound .
Mode of Action
The compound interacts with the FFA4 receptor, triggering a series of intracellular events
Result of Action
Given its role as an agonist of the FFA4 receptor, it is likely to have effects on cellular processes regulated by this receptor .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated compounds often exhibit unique interactions with enzymes and proteins due to the unique properties of the fluorine atom .
Cellular Effects
Fluorinated compounds can often influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity or gene expression .
Metabolic Pathways
It is possible that it may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It may interact with certain transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(4-fluorophenyl)methoxy]- typically involves the reaction of 4-fluorophenol with an appropriate alkylating agent to introduce the methoxy group. This is followed by a carboxylation reaction to form the propanoic acid moiety. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)methoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[(4-fluorophenyl)methoxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-[(4-chlorophenyl)methoxy]-
- Propanoic acid, 2-[(4-bromophenyl)methoxy]-
- Propanoic acid, 2-[(4-methylphenyl)methoxy]-
Uniqueness
2-[(4-fluorophenyl)methoxy]propanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it more effective in certain applications compared to its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREUQTVFOZOMOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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